5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
描述
This compound features a hybrid heterocyclic architecture combining a 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine core, a pyridazinone ring, and a carboxamide side chain. The triazolopyrimidine moiety is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects . The ethyl-linked carboxamide group may improve solubility and target engagement, making this compound a structurally unique candidate for pharmacological evaluation.
属性
IUPAC Name |
5,7-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N10O2/c1-10-7-11(2)26-16(20-10)21-14(23-26)15(28)18-5-6-24-13(27)4-3-12(22-24)25-9-17-8-19-25/h3-4,7-9H,5-6H2,1-2H3,(H,18,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRNZUKYGQMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to detail the synthesis, biological activities, and therapeutic potentials of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler triazole derivatives. The synthetic methods often employ cyclocondensation and functional group modifications to achieve the desired heterocyclic structure. The following table summarizes key steps in the synthesis process:
| Step | Reaction Type | Reagents | Product |
|---|---|---|---|
| 1 | Cyclocondensation | 3(5)-amino-1,2,4-triazole + cyanoguanidine | 5,7-diamino[1,2,4]triazolo[1,5-a][1,3,5]triazines |
| 2 | Alkylation | Ethyl halides + synthesized triazoles | N-(substituted ethyl)-triazoles |
| 3 | Carboxamidation | Carboxylic acids + amines | Carboxamide derivatives |
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, in a study evaluating antifungal activity against various strains such as Candida and Saccharomyces, compounds derived from triazole exhibited moderate to high inhibition rates at concentrations around 10 µM . Although specific data for the target compound is limited in current literature, the structural similarities suggest potential efficacy.
Anticancer Activity
The National Cancer Institute (NCI) has screened various triazole derivatives against a panel of 60 human cancer cell lines. Preliminary results indicated that certain derivatives showed moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% for specific cell lines such as MCF7 breast cancer cells . The target compound's structural features may contribute to similar anticancer properties.
The proposed mechanism of action for compounds in this class often involves inhibition of key enzymes related to cellular proliferation and survival. For example:
- Dihydrofolate reductase (DHFR) inhibition has been linked with several pyrimidine derivatives.
- Tyrosine kinase inhibition is another potential pathway through which these compounds may exert their effects .
Case Study 1: Antifungal Evaluation
A recent study evaluated a series of triazole derivatives against several fungal strains. The results indicated that modifications to the triazole core significantly influenced antifungal potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
Case Study 2: Anticancer Screening
In another evaluation using the NCI's 60-cell line panel, several triazole-based compounds were tested. The findings revealed that compounds structurally similar to the target compound exhibited significant growth inhibition in leukemia and breast cancer cell lines . This suggests a promising avenue for further exploration of the target compound's anticancer potential.
相似化合物的比较
Table 1: Key Structural Features of Triazolopyrimidine Derivatives
Key Observations :
- The target compound’s pyridazinone ring distinguishes it from most derivatives, which typically feature aryl or heteroaryl groups at position 5. This modification may alter binding kinetics in enzyme targets compared to compounds like 5a .
Key Observations :
- The target compound’s synthesis likely involves sequential heterocycle formation and coupling, contrasting with the one-pot multicomponent approach used for 5a–v .
- The pyridazinone ring may necessitate specialized reagents or protection strategies, increasing synthetic complexity compared to thiadiazole derivatives .
Table 3: Activity Profiles of Selected Compounds
Key Observations :
- The target compound’s pyridazinone moiety may confer kinase inhibitory activity, as seen in pyridazinone-based drugs like indazolpyridazinones .
- Carboxamide derivatives like 5a exhibit potent antiproliferative effects, suggesting the target compound’s carboxamide group could enhance cellular uptake .
- Unlike thiadiazole hybrids, the target compound lacks sulfur-based functional groups, which are critical for antifungal activity in some analogs .
常见问题
Q. Synthetic Route :
Core formation : Cyclize 5,7-dimethyltriazolopyrimidine via condensation of amidines with α,β-unsaturated ketones (similar to procedures in ).
Pyridazine coupling : Introduce the 6-oxo-pyridazine group using Suzuki-Miyaura cross-coupling (optimize Pd catalyst loading to ≥95% yield ).
Carboxamide linkage : React with 2-(6-oxopyridazin-1-yl)ethylamine under DMF/K₂CO₃ conditions (see for analogous amidation protocols).
Q. Critical Conditions :
- Maintain anhydrous conditions during carboxamide coupling to avoid hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced: How to resolve contradictory bioactivity data in different assay systems?
Case Example : If IC₅₀ varies between enzyme inhibition (low µM) and cell-based assays (high µM):
- Possible Causes :
- Poor membrane permeability (assess logP via HPLC; ideal range: 2–3 ).
- Off-target binding (use SPR or ITC to validate specificity ).
- Mitigation :
- Modify the ethyl linker to a PEG chain for improved solubility (see for linker optimization).
- Perform molecular dynamics simulations to identify competing binding pockets .
Advanced: What computational methods are effective for SAR studies of this compound?
Q. Approach :
Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4XD3 for triazolopyrimidine-binding kinases) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (focus on triazole-pyridazine interactions ).
QSAR Modeling : Train models with descriptors like molar refractivity and H-bond donors (R² > 0.85 in ).
Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays .
Basic: What analytical techniques confirm purity and structure?
- HPLC : Use C18 column (ACN/water gradient, 1 mL/min) to confirm ≥98% purity .
- NMR : Key signals include:
- δ 8.91 ppm (triazole H, d, J = 7.8 Hz ).
- δ 4.39 ppm (ethyl linker CH₂, t ).
- HRMS : Match [M+H]⁺ to theoretical mass (error < 2 ppm ).
Advanced: How to optimize yield in large-scale synthesis?
Challenges : Low yields (~40%) in carboxamide coupling due to steric hindrance.
Solutions :
- Use microwave-assisted synthesis (100°C, 30 min) to improve reaction efficiency (yield ↑ to 65% ).
- Replace DMF with DMAc for better solubility of bulky intermediates .
- Purify via flash chromatography (gradient elution: 5→20% MeOH in DCM ).
Advanced: What strategies validate the compound’s enzyme-binding mode?
X-Ray Crystallography : Co-crystallize with target enzyme (e.g., human kinase) to resolve binding pose (resolution ≤ 2.0 Å ).
Mutagenesis : Replace key residues (e.g., Asp102 in catalytic site) and measure ΔIC₅₀ to confirm interactions .
ITC : Quantify binding thermodynamics (ΔG < −8 kcal/mol indicates strong affinity ).
Basic: What are the stability profiles under varying pH and temperature?
- pH Stability : Stable at pH 6–8 (24h, >90% intact); degrades rapidly at pH < 3 (hydrolysis of carboxamide ).
- Thermal Stability : Decomposes at >150°C (TGA data ).
Storage : −20°C under argon; avoid aqueous buffers with pH extremes.
Advanced: How to address low reproducibility in biological assays?
Q. Root Causes :
- Compound aggregation (confirm via dynamic light scattering; particles > 200 nm indicate aggregation ).
- Batch-to-batch impurity variation (e.g., residual Pd in cross-coupling steps ).
Solutions : - Pre-filter compounds through 0.22-µm membranes.
- Include 0.01% Tween-80 in assay buffers to prevent aggregation .
Advanced: How to design derivatives for improved blood-brain barrier penetration?
Q. Guidelines :
- Reduce molecular weight (<450 Da) by replacing pyridazine with a smaller heterocycle .
- Increase lipophilicity (clogP ~2.5) via methyl or fluorine substitutions (see for fluorinated analogs).
- Validate with PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability ).
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